molecular formula C21H16N6O3 B2957729 N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide CAS No. 2034297-25-9

N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide

Cat. No.: B2957729
CAS No.: 2034297-25-9
M. Wt: 400.398
InChI Key: YMZRJSRONJJEEB-UHFFFAOYSA-N
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Description

N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide is a hybrid heterocyclic compound featuring a benzo[c]isoxazole core linked via a carboxamide group to a methyl-substituted 1,2,4-oxadiazole ring bearing a 1-methylpyrazole moiety. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs (e.g., pyrazole and isoxazole carboxamides) demonstrate diverse bioactivities, including anti-inflammatory and anticancer properties .

Properties

IUPAC Name

N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-phenyl-2,1-benzoxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N6O3/c1-27-12-15(10-23-27)20-24-18(29-26-20)11-22-21(28)14-7-8-17-16(9-14)19(30-25-17)13-5-3-2-4-6-13/h2-10,12H,11H2,1H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMZRJSRONJJEEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide is a compound that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features several key structural components:

  • Pyrazole ring : Known for its diverse biological activities.
  • Oxadiazole moiety : Often associated with antimicrobial and anti-inflammatory properties.
  • Benzo[c]isoxazole : Implicated in various pharmacological effects.

Antioxidant Activity

Research indicates that derivatives of isoxazoles, including those similar to our compound of interest, exhibit significant antioxidant properties. For instance, compounds containing the isoxazole structure have been shown to outperform traditional antioxidants like ascorbic acid in DPPH assays .

Antiplatelet and Anti-inflammatory Effects

Studies have suggested that compounds with similar structural motifs can inhibit platelet aggregation. A study on 3-phenyl-1H-isochromen-1-one analogues demonstrated that several compounds exhibited potent antiplatelet activity, which could be attributed to their ability to inhibit cyclooxygenase enzymes . This suggests potential applications in cardiovascular disease management.

The mechanisms through which this compound exerts its biological effects likely involve:

  • Enzyme inhibition : Potentially inhibiting cyclooxygenase or other inflammatory pathways.
  • Radical scavenging : Acting as a free radical scavenger due to its electron-rich structure.
  • Cell signaling modulation : Interacting with specific molecular targets involved in cell proliferation and apoptosis.

In Vitro Studies

A recent study synthesized a range of isoxazole derivatives, including those with pyrazole and oxadiazole components. These derivatives were tested for their antioxidant and antiplatelet activities. The results indicated that several compounds showed significantly higher antioxidant capacity compared to established standards like ascorbic acid .

In Vivo Studies

While specific in vivo studies on the target compound are scarce, related compounds have been evaluated for their antitumor efficacy in mouse xenograft models. These studies highlighted the importance of free drug exposure in achieving therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound’s structural uniqueness lies in its combination of benzo[c]isoxazole and 1,2,4-oxadiazole moieties. Below is a comparative analysis with key analogs from the literature:

Physicochemical Properties

While the target compound’s experimental data are unavailable, trends from analogs suggest:

  • Melting Points: Pyrazole carboxamides with halogen substituents (e.g., 3b, mp 171–172°C ) exhibit higher melting points than non-halogenated variants, likely due to stronger intermolecular forces.
  • Spectral Data : $ ^1H $-NMR signals for pyrazole protons in analogs appear near δ 7.4–8.1 ppm , consistent with aromatic environments. The target compound’s benzo[c]isoxazole protons may resonate downfield (δ >8.0 ppm) due to electron-withdrawing effects.

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